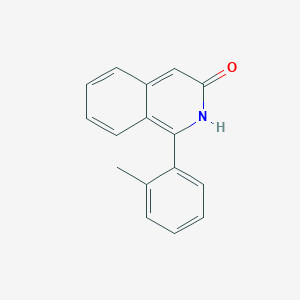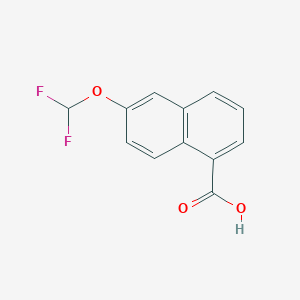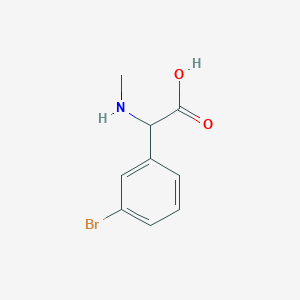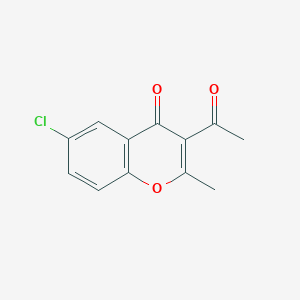
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a naphthalene ring and a pyrrole ring connected through an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method might include:
Grignard Reaction: Reacting a naphthalen-2-yl magnesium bromide with 1H-pyrrole-2-carbaldehyde in the presence of a suitable solvent like diethyl ether.
Reduction: Reducing the resulting intermediate with a reducing agent such as lithium aluminum hydride to obtain the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.
Reduction: Further reduction to form more saturated alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Diethyl ether, tetrahydrofuran.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)methanol: Similar structure but with a methanol moiety.
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)propane: Similar structure but with a propane moiety.
Uniqueness
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is unique due to the specific combination of naphthalene and pyrrole rings connected through an ethanol group. This structure may impart unique chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C16H15NO/c1-16(18,15-7-4-10-17-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,17-18H,1H3 |
Clé InChI |
UKTYDGNMRMKZOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)(C3=CC=CN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)

![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)



